molecular formula C10H6BrNO2 B1512372 7-Bromoquinoline-8-carboxylic acid CAS No. 1426144-84-4

7-Bromoquinoline-8-carboxylic acid

Cat. No.: B1512372
CAS No.: 1426144-84-4
M. Wt: 252.06 g/mol
InChI Key: OCMNEDZJFXQIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinoline (B57606) Derivatives as Pharmacophores and Privileged Scaffolds in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. Its derivatives are recognized as pharmacophores, the essential molecular features responsible for a drug's biological activity, and are considered privileged scaffolds due to their ability to bind to a wide range of biological targets with high affinity. This versatility has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications.

The significance of quinoline derivatives is underscored by their presence in numerous approved drugs. For instance, the quinoline core is central to the antimalarial properties of quinine (B1679958) and chloroquine, the antibacterial efficacy of fluoroquinolones like ciprofloxacin, and the anticancer activity of topoisomerase inhibitors such as camptothecin. The rigid, planar structure of the quinoline ring system provides an ideal framework for interacting with biological macromolecules, while its various positions can be readily functionalized to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability allows for the creation of extensive libraries of compounds for screening against various diseases, solidifying the quinoline scaffold's status as a highly valued starting point in drug discovery.

Contextualizing Halogenated Quinoline Carboxylic Acids in Drug Discovery

The introduction of halogen atoms and carboxylic acid groups onto the quinoline scaffold has proven to be a powerful strategy in drug design. Halogenation, particularly with bromine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Bromine, with its specific size and electronegativity, can form halogen bonds, a type of non-covalent interaction that can enhance drug-target binding and selectivity.

The carboxylic acid group, on the other hand, often serves as a critical pharmacophoric element, capable of forming strong hydrogen bonds and salt bridges with biological targets. It can also improve the aqueous solubility and pharmacokinetic profile of a drug candidate. The combination of a halogen and a carboxylic acid on the quinoline framework, as seen in halogenated quinoline carboxylic acids, creates a class of compounds with significant potential for therapeutic development. Research in this area has explored their utility as antibacterial, anticancer, and anti-inflammatory agents. For example, certain halogenated quinoline carboxylic acids have shown potent activity against various bacterial strains, including resistant ones.

Overview of Research Trajectories for Bromoquinoline Carboxylic Acid Congeners

The specific placement of the bromine atom and the carboxylic acid group on the quinoline ring gives rise to a variety of isomers, or congeners, each with potentially unique biological activities. Research into bromoquinoline carboxylic acid congeners has revealed that even slight positional changes can lead to significant differences in their pharmacological profiles.

For instance, studies on various isomers have highlighted their potential as antimicrobial and anticancer agents. The position of the bromine atom can influence the molecule's ability to interact with specific enzymes or receptors. For example, the bromine at the 7-position in some quinoline derivatives has been shown to enhance their electrophilic reactivity, which could be beneficial for their interaction with targets like bacterial DNA gyrase.

The following table provides a glimpse into the research landscape of some bromoquinoline carboxylic acid congeners, showcasing the diversity of their investigated applications:

Compound NameCAS NumberMolecular FormulaInvestigated Activities
7-Bromo-8-methylquinoline-3-carboxylic acid1189107-65-0C₁₁H₈BrNO₂Antimicrobial, Anticancer
8-Bromoquinoline-4-carboxylic acid121490-67-3C₁₀H₆BrNO₂Antibacterial, Kinase inhibition mdpi.com
6-Bromoquinoline-2-carboxylic acid65148-10-9C₁₀H₆BrNO₂Synthetic intermediate
7-Bromo-8-hydroxyquinoline13019-32-4C₉H₆BrNOAntibacterial, Anticancer (as a precursor) mdpi.com

This comparative exploration of congeners is crucial for understanding the structure-activity relationships (SAR) within this chemical class and for guiding the rational design of new, more potent, and selective therapeutic agents based on the bromoquinoline carboxylic acid scaffold. While detailed research on 7-bromoquinoline-8-carboxylic acid itself is still emerging, the study of its isomers provides a valuable framework for predicting its potential biological activities and guiding future investigations.

Below is a table summarizing the key identification properties of the subject compound, this compound.

PropertyValueSource
IUPAC Name This compound scirp.org
CAS Number 1426144-84-4 scirp.org
Molecular Formula C₁₀H₆BrNO₂ scirp.org
Molecular Weight 252.07 g/mol scirp.org
InChI Key OCMNEDZJFXQIEO-UHFFFAOYSA-N scirp.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMNEDZJFXQIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858655
Record name 7-Bromoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426144-84-4
Record name 7-Bromoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Bromoquinoline 8 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Key Intermediates for 7-Bromoquinoline-8-carboxylic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com

Strategic Disconnections for the Quinoline (B57606) Core

The quinoline ring system, a bicyclic aromatic heterocycle, can be disconnected in several ways to identify potential starting materials and key reactions. wikipedia.org Common strategies for constructing the quinoline core include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgorganicreactions.orgdrugfuture.com These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component, such as glycerol, α,β-unsaturated carbonyl compounds, β-diketones, or compounds with a reactive α-methylene group, to form the pyridine (B92270) ring fused to the benzene (B151609) ring. iipseries.orgorganicreactions.orgwikipedia.orgwikipedia.org

Approaches to Selective Bromination at the C-7 Position

Achieving selective bromination at the C-7 position of the quinoline nucleus is a critical step. The electronic properties of the quinoline ring and the directing effects of existing substituents influence the regioselectivity of electrophilic substitution reactions like bromination. acs.org In some cases, direct bromination of a substituted quinoline can yield the desired 7-bromo isomer. However, the presence of activating or deactivating groups can direct the bromine to other positions, such as C-5 or a mixture of products. researchgate.net Therefore, a carefully planned synthetic sequence is often necessary. One approach involves introducing a directing group that favors bromination at C-7, which can later be removed or transformed. researchgate.net Another strategy is to start with a pre-brominated aniline derivative, ensuring the bromine atom is in the correct position before the quinoline ring is formed.

Strategies for Carboxylic Acid Group Introduction at C-8

The introduction of a carboxylic acid group at the C-8 position can be accomplished through various methods. One common strategy is the oxidation of a methyl or other alkyl group at the C-8 position. Another approach involves the use of organometallic reagents, such as a Grignard or lithium reagent, formed at the C-8 position, followed by reaction with carbon dioxide. youtube.com The Pfitzinger reaction, which utilizes isatin (B1672199) and a carbonyl compound, directly yields a quinoline-4-carboxylic acid, and variations of this reaction can be explored for substitution at other positions. wikipedia.orgresearchgate.netacs.org Additionally, transition metal-catalyzed C-H activation and carboxylation at the C-8 position represents a more modern and direct approach. nih.govnih.govrsc.org

Classical and Established Synthetic Routes for Bromoquinoline Carboxylic Acids

Several classical and well-established synthetic methods are employed for the synthesis of quinoline carboxylic acids and their bromo-derivatives. nih.gov

Pfitzinger Cyclization and its Variants for Quinoline Carboxylic Acid Synthesis

The Pfitzinger reaction is a notable method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netacs.org This reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the opening of the isatin ring to form an α-keto anilino acid, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline ring with a carboxylic acid group at position 4. iipseries.orgwikipedia.org

Reaction NameReactantsProductReference
Pfitzinger ReactionIsatin, Carbonyl Compound, BaseQuinoline-4-carboxylic acid wikipedia.orgresearchgate.net

A variation of this reaction, the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org While the classic Pfitzinger reaction is powerful, it has limitations, particularly when using isatins with functional groups that are unstable under basic conditions. nih.gov A patent describes a multi-step synthesis starting from 6-bromoisatin (B21408) and pyruvic acid to yield 7-bromoquinoline-2,4-dicarboxylic acid, which is then decarboxylated to give 7-bromoquinoline-4-carboxylic acid. google.com

Bromination Reactions of Quinoline Scaffolds

The direct bromination of quinoline scaffolds is a common method for introducing bromine atoms. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the substituents already present on the quinoline ring. acs.org For instance, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives depending on the stoichiometry of the brominating agent. researchgate.net Similarly, the bromination of 8-aminoquinoline (B160924) can also yield a mixture of mono- and di-brominated products. researchgate.net In contrast, 8-methoxyquinoline (B1362559) has been shown to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions. researchgate.net

Recent research has focused on developing highly regioselective bromination methods. nih.gov For example, a procedure for the synthesis of 5-bromo-8-hydroxyquinoline-7-carboxylic acid involves the direct bromination of 8-hydroxyquinoline-7-carboxylic acid with bromine in acetic acid. This highlights that the presence of both a hydroxyl and a carboxylic acid group can direct the incoming electrophile to a specific position.

Starting MaterialBrominating Agent/ConditionsProduct(s)Reference
8-HydroxyquinolineBromine (varying equivalents)5-Bromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline, 5,7-Dibromo-8-hydroxyquinoline researchgate.net
8-AminoquinolineBromine5-Bromo-8-aminoquinoline, 7-Bromo-8-aminoquinoline, 5,7-Dibromo-8-aminoquinoline researchgate.net
8-MethoxyquinolineBromine5-Bromo-8-methoxyquinoline researchgate.net
8-Hydroxyquinoline-7-carboxylic acidBromine in Acetic Acid5-Bromo-8-hydroxyquinoline-7-carboxylic acid

Carboxylation Reactions in Quinoline Systems

The introduction of a carboxyl group onto a quinoline ring system is a key transformation for creating valuable synthetic intermediates. Quinoline carboxylic acids and their derivatives are recognized for their potential biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. ontosight.ai The synthesis of these compounds often involves multi-step reactions such as condensation, cyclization, and substitution. ontosight.ai

One of the primary routes to quinoline-4-carboxylic acids is the Doebner reaction. imist.ma Recent advancements in this method have focused on greener chemistry principles, including the use of solvent-free conditions, efficient catalysts, and microwave irradiation to improve yields and reduce reaction times. imist.ma For instance, the Pfitzinger reaction, another classical method, has been enhanced through microwave-assisted synthesis, significantly shortening reaction times from hours to minutes. researchgate.net

The synthesis of quinoline-2-carboxylate derivatives has also been a subject of interest. A one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes has been developed, proceeding through an aza-Michael addition and an intramolecular Henry reaction. researchgate.net Additionally, chemoenzymatic methods using aldolases like trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE) have provided a route to substituted quinoline-2-carboxylic acids under mild conditions. researchgate.net

The direct carboxylation of a pre-existing quinoline can be challenging. However, functionalization of a related compound, 8-hydroxyquinoline, provides a pathway. For example, the bromination of 8-hydroxyquinoline-7-carboxylic acid with bromine in acetic acid yields 5-bromo-8-hydroxyquinoline-7-carboxylic acid.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry has increasingly focused on the development of efficient and selective methods for the functionalization of heterocyclic compounds like quinoline. nih.govnih.gov Transition metal-catalyzed reactions, in particular, have become powerful tools for creating diverse quinoline derivatives. nih.govnih.govacs.org

Metal-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comprinceton.edu

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, valued for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govnih.gov This reaction has been extensively applied to the functionalization of haloquinolines. researchgate.net

The coupling of bromoquinolines with various arylboronic acids, catalyzed by palladium complexes such as dichlorobis(triphenylphosphine)palladium(II), allows for the synthesis of aryl-substituted quinolines and tetrahydroquinolines in high yields. researchgate.net For instance, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines, as well as 5-bromo- and 5,7-dibromo-8-methoxyquinolines, have been successfully coupled with substituted phenylboronic acids. researchgate.net

Recent advancements have focused on overcoming challenges associated with the Suzuki-Miyaura coupling of heteroaryl compounds. The use of neopentyl heteroarylboronic esters with the soluble base potassium trimethylsilanolate (TMSOK) under anhydrous conditions, enhanced by the addition of trimethyl borate, has enabled the coupling of previously unreactive π-rich and π-deficient heterocycles. nih.gov This method has been shown to be effective for coupling with quinoline derivatives. acs.org

The following table provides examples of Suzuki-Miyaura coupling reactions on quinoline scaffolds:

Quinoline SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
6-Bromo-1,2,3,4-tetrahydroquinolineSubstituted phenylboronic acidsPdCl2(PPh3)26-Aryl-1,2,3,4-tetrahydroquinolinesHigh researchgate.net
5-Bromo-8-methoxyquinolineSubstituted phenylboronic acidsPdCl2(PPh3)25-Aryl-8-methoxyquinolinesHigh researchgate.net
6-Bromoquinolineπ-Rich and π-deficient neopentyl heteroarylboronic estersTMSOK, trimethyl borate6-Heteroarylquinolines- nih.gov
3-BromoquinolineAlkyl amine-boranePd2(dba)3, KOH3-AlkylquinolinesGood acs.org

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of C-C bond-forming reactions under mild conditions. nih.gov These reactions are crucial for the synthesis of complex molecules, including functionalized quinolines and quinolones. nih.gov

One-pot protocols that combine traditional cross-coupling with C-H functionalization have been developed, using the quinoline substrate itself as a ligand for the palladium catalyst. nih.gov This approach allows for the rapid construction of π-extended, fluorescent frameworks. nih.gov Palladium(0)-catalyzed intramolecular cyclopropane (B1198618) sp³ C-H bond functionalization has also been utilized to synthesize quinoline and tetrahydroquinoline derivatives. rsc.org

Palladium-catalyzed reactions have been instrumental in synthesizing quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov For example, the Heck coupling of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds, followed by cyclization, yields 3-substituted quinolin-2(1H)-ones. nih.gov

ReactantsCatalyst/ConditionsProduct TypeReference
2-Iodoaniline, α,β-unsaturated carbonyl compoundsPd(OAc)2, PPh3, NaOAc3-Substituted quinolin-2(1H)-ones nih.gov
N-Substituted-3,3-diarylacrylamidesPdCl2, Cu(OAc)2, O24-Arylquinolin-2(1H)-ones nih.gov
Aryl halides, AcetamidesPd(0)Quinolin-2(1H)-ones nih.gov
Cyclopropyl-substituted anilinesPd(0)Tetrahydroquinoline derivatives rsc.org

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net This approach is particularly valuable for the selective derivatization of heterocycles like quinoline. rsc.org

The regioselective functionalization of quinolines can be directed to various positions, including those on the benzenoid ring, which has traditionally been a significant challenge. researchgate.net Transition metal catalysis plays a key role in achieving site-selectivity, with metals such as rhodium, iridium, palladium, and copper being commonly employed. nih.govmdpi.com

A notable advancement in C-H functionalization is the site-selective borylation of quinolines at the C-8 position. nih.govresearchgate.net This has been achieved using a heterogeneous iridium catalyst system supported on silica (B1680970) with a cage-type monophosphane ligand (SMAP). nih.govresearchgate.net This method allows for the direct introduction of a boryl group at the C-8 position, even in the presence of substituents at other positions, such as C-7. researchgate.net

The resulting C-8 borylated quinolines are versatile intermediates that can be further transformed into a variety of functional groups. thieme-connect.com For example, they can be converted to their corresponding potassium trifluoroborate salts or to C-8 chlorinated derivatives. researchgate.net This two-step borylation-chlorination sequence provides an efficient route to C-8 chloroquinolones. researchgate.net Furthermore, this methodology enables access to C-8 hydroxyl, amino, and aryl-substituted quinolones. researchgate.net

The mechanism of the C-8 borylation often involves the coordination of the quinoline nitrogen to the iridium center, which directs the C-H activation to the adjacent C-8 position. researchgate.net This strategy has also been applied to the borylation of 4-quinolones, where the reaction proceeds through an O-borylated quinoline tautomer. researchgate.net

The following table summarizes key findings in the C-8 borylation of quinolines:

SubstrateCatalyst SystemBorylating AgentProductYieldReference
Quinoline derivativesIridium-silica-SMAP complexBis(pinacolato)diboronC-8 borylated quinolines61-91% thieme-connect.com
4-Quinolones[Ir(OMe)(cod)]2, Si-SMAPB2pin2C-8 borylated 4-quinolonesGood researchgate.net
8-Arylquinolines[Ir(OMe)(cod)]2, 2-phenylpyridine (B120327) derived ligandBis(pinacolato)diboronortho-Borylated 8-arylquinolinesGood to excellent thieme-connect.com

C-H Functionalization Strategies for Site-Selective Derivatization

Direct Aromatic C-H Activation for Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinoline scaffolds. conferenceproceedings.international This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thereby streamlining the synthetic process. Transition-metal catalysis, particularly with rhodium(III) and ruthenium(II), has been instrumental in achieving regioselective C-H functionalization at various positions of the quinoline ring, including the C8 position. conferenceproceedings.internationalnih.gov

The 8-methylquinoline (B175542) moiety is an ideal starting point for C(sp³)–H activation, facilitated by the chelating nitrogen atom which helps in the formation of cyclometallated complexes with transition metals. nih.gov This chelation-assisted strategy enables selective functionalization, such as arylation and alkylation, at the methyl group to introduce diverse substituents. conferenceproceedings.internationalnih.gov For instance, Rh(III)-catalyzed C(8)–H activation of quinoline N-oxides has been shown to enable regioselective C–Br and C–N bond formations. conferenceproceedings.international

While much of the focus has been on functionalizing the quinoline core, methods for the direct transannular γ-C–H arylation of cycloalkane carboxylic acids have also been developed, showcasing the expanding scope of C-H activation in synthesizing complex molecules. nih.gov This highlights the potential for developing novel synthetic routes to quinoline derivatives with cyclic substituents.

Table 1: Examples of Direct C-H Activation for Quinoline Functionalization

Catalyst/ReagentSubstratePosition FunctionalizedType of FunctionalizationReference
Rh(III)Quinoline N-OxidesC8Bromination, Amination conferenceproceedings.international
Ru(II)/Rh(III)8-MethylquinolinesC8-methylAlkylation, Arylation conferenceproceedings.internationalnih.gov
Palladium(II) acetateN-(quinolin-8-yl)ferrocenecarboxamideFerrocene C-HArylation, Alkylation researchgate.net

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance the efficiency of chemical transformations. nih.govfrontiersin.org This technology has been successfully applied to the synthesis of various quinoline derivatives, including those with carboxylic acid functionalities. researchgate.netnih.gov

The key advantages of microwave irradiation include rapid and uniform heating, which can lead to shorter reaction times compared to conventional heating methods. nih.govmdpi.com For example, the synthesis of quinoline-4-carboxylic acid derivatives via a one-pot, three-component reaction using p-toluenesulfonic acid as a catalyst was found to be significantly more efficient under microwave irradiation in terms of both time and yield. researchgate.net Similarly, the Knoevenagel reaction to produce 2-styrylquinoline-4-carboxylic acids was achieved in short reaction times and with good yields using microwave assistance. nih.gov

The Friedländer synthesis, a classic method for preparing quinolines, has also been adapted for microwave conditions, providing a single-step conversion to 8-hydroxyquinolines with higher yields than conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

ReactionConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Synthesis of quinoline-fused 1,4-benzodiazepines-92-97% nih.gov
Friedländer synthesis of 8-hydroxyquinolines34%72% nih.gov
Synthesis of 2-styrylquinoline-4-carboxylic acids-Good yields, short reaction times nih.gov
Synthesis of quinoline-4-carboxylic acid derivativesLonger time, lower yieldShorter time, higher yield researchgate.net

Metal-Free and Ionic Liquid Mediated Processes

The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. mdpi.comnih.gov Several metal-free approaches for quinoline synthesis have been reported, often employing organocatalysts or leveraging the inherent reactivity of the starting materials. mdpi.commdpi.com

The Doebner reaction, which combines aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids, is a classic metal-free method. mdpi.com Modifications to this reaction, such as using p-toluenesulfonic acid as a catalyst in a green solvent system of water and ethylene (B1197577) glycol, have been shown to be efficient and eco-friendly. researchgate.net

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, including low volatility, high thermal stability, and tunable acidity. mdpi.comnih.gov They have been successfully employed in the synthesis of quinoline derivatives. atlantis-press.comrsc.org For instance, Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation have been synthesized and used as recyclable catalysts for esterification reactions. atlantis-press.comresearchgate.net Furthermore, an acidic ionic liquid immobilized on magnetic nanoparticles has been developed as an efficient and reusable heterogeneous catalyst for the synthesis of polyhydroquinolines under solvent-free sonication. rsc.org

Table 3: Examples of Metal-Free and Ionic Liquid Mediated Quinoline Synthesis

MethodCatalyst/MediumKey FeaturesReference
Modified Doebner Reactionp-Toluenesulfonic acid in water/ethylene glycolEco-friendly, good conversion rates researchgate.net
Friedländer SynthesisBrønsted acid functionalized g-C3N4Heterogeneous, recyclable catalyst nih.gov
One-pot Multicomponent ReactionAcidic ionic liquid on magnetic nanoparticlesHeterogeneous, reusable, solvent-free rsc.org
EsterificationBrønsted-acidic ionic liquidsRecyclable catalyst, mild conditions atlantis-press.comresearchgate.net

Enzymatic Approaches for Selective Oxidation of Quinoline Derivatives

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for the oxidation of quinoline derivatives. rsc.orgrsc.org Enzymes, such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), can catalyze the oxidation of tetrahydroquinolines to their corresponding aromatic quinoline derivatives under mild conditions. northumbria.ac.ukacs.org

The site-selectivity of enzymatic oxidation can be influenced by the substituents on the quinoline ring. For example, the microbial degradation of quinoline-2-carboxylic acid is initiated by hydroxylation at the C-5 position, while the catabolism of 4-hydroxyquinoline-2-carboxylic acid leads to hydroxylation at the C-7 and C-8 positions. rsc.org This demonstrates the potential for enzymes to achieve specific functionalization patterns that might be challenging to obtain through conventional chemical synthesis.

Enzyme-mediated oxidation is considered an efficient and environmentally friendly strategy for producing quinoline derivatives. rsc.org Whole-cell and isolated enzyme systems are being explored, with protein engineering offering a promising avenue for tuning the site-selectivity of these biocatalytic transformations. rsc.org

Table 4: Enzymatic Oxidation of Quinoline Derivatives

Enzyme/MicroorganismSubstrateProductKey ObservationReference
Azotobacter sp. (mutant strain)Quinoline 2-carboxylic acid5-hydroxyquinaldic acidHydroxylation at C-5 rsc.org
Pseudomonas fluorescens ATCC 11299B4-hydroxyquinoline 2-carboxylic acid7,8-dihydroxyquinaldic acidHydroxylation at C-7 and C-8 rsc.org
Monoamine oxidase (MAO-N)1,2,3,4-TetrahydroquinolinesQuinolinesOxidative aromatization northumbria.ac.ukacs.org

Green Chemistry Protocols in Bromoquinoline Carboxylic Acid Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of bromoquinoline carboxylic acids to minimize environmental impact and improve sustainability. scielo.org.mxnih.gov These protocols often involve the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netresearchgate.net

One approach involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids using a nanoporous isopolyoxomolybdate catalyst in refluxing water. scielo.org.mx This method offers short reaction times, simple product isolation, and the use of an eco-friendly catalyst. Another green strategy for synthesizing quinoline-4-carboxylic acid derivatives utilizes p-toluenesulfonic acid as an organocatalyst under microwave irradiation, avoiding harmful organic solvents. researchgate.net

The use of water and ethylene glycol as a dual green solvent system in a modified Doebner reaction for the synthesis of 4-quinoline carboxylic acid further exemplifies the move towards more sustainable synthetic methods. researchgate.net Additionally, converting a quinolone carboxylate to the corresponding carboxylic acid can be achieved through a greener approach by forming an anhydride (B1165640) intermediate, avoiding the use of more hazardous reagents like thionyl chloride. nih.gov

Table 5: Green Chemistry Approaches in Bromoquinoline Carboxylic Acid Synthesis

Green ProtocolCatalyst/SolventKey AdvantagesReference
Direct AminationNanoporous isopolyoxomolybdate in waterRecyclable catalyst, short reaction time scielo.org.mx
One-pot, Three-component Reactionp-Toluenesulfonic acid, microwave irradiationAvoids harmful organic solvents, high yield researchgate.net
Modified Doebner Reactionp-Toluenesulfonic acid in water/ethylene glycolEco-friendly solvent system, mild conditions researchgate.net
Carboxamide SynthesisAnhydride intermediate formationAvoids hazardous reagents nih.gov

Derivatization Strategies for this compound

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid group in quinoline derivatives is a common derivatization strategy to modify the physicochemical properties of the molecule, such as lipophilicity and cell permeability. libretexts.org The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely used method for this purpose. libretexts.orgchemguide.co.uk

The reaction typically involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. libretexts.org

For instance, the ethyl ester of a bromoquinoline carboxylic acid derivative has been shown to have a significantly higher logP value compared to the corresponding acid, indicating increased lipid solubility and potentially better membrane penetration in biological assays. Brønsted-acidic ionic liquids have also been developed as effective and recyclable catalysts for the esterification of carboxylic acids, offering a greener alternative to traditional acid catalysts. atlantis-press.comresearchgate.net

Table 6: Methods for Esterification of Quinoline Carboxylic Acids

MethodReagents/CatalystKey FeaturesReference
Fischer EsterificationAlcohol, Sulfuric AcidAcid-catalyzed, reversible libretexts.orgchemguide.co.uk
SN2 ReactionCarboxylate anion, Alkyl halideNucleophilic substitution libretexts.org
Ionic Liquid CatalysisBrønsted-acidic ionic liquidsRecyclable catalyst, mild conditions atlantis-press.comresearchgate.net
Acyl Chloride IntermediateThionyl chloride, then alcoholFormation of a more reactive intermediate libretexts.org

Amide Formation from the Carboxylic Acid Moiety

The conversion of the carboxylic acid group at the 8-position of the quinoline ring into an amide is a common and crucial transformation for creating libraries of potential therapeutic agents. This reaction typically proceeds via the activation of the carboxylic acid to facilitate the nucleophilic attack by an amine.

A variety of modern coupling reagents are employed to achieve this transformation efficiently under mild conditions. Common reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govlibretexts.org These additives enhance the reaction rate and suppress side reactions, leading to higher yields of the desired amide. For instance, a convenient protocol for amide bond formation, particularly with electron-deficient amines, utilizes 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt in a solvent like acetonitrile. nih.gov

Another effective class of coupling agents are uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). growingscience.comresearchgate.net These reagents are known for their high efficiency and are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. growingscience.com

In the context of quinoline-8-carboxylic acid analogs, the synthesis of 3-iodoquinoline-8-carboxamide has been reported, which serves as a key intermediate for further diversification through palladium-catalyzed coupling reactions. acs.org While the specific conditions for the amidation of this compound are not detailed in the available literature, analogous syntheses of quinoline-8-carboxamides provide a reliable blueprint. For example, the synthesis of 2-substituted quinoline-8-carboxamides has been achieved from 2,8-dibromoquinoline. This process involves a selective palladium-catalyzed coupling at the 2-position, followed by a lithium-bromine exchange at the 8-position and subsequent reaction with an isocyanate to form the carboxamide. acs.org This highlights the feasibility of performing chemical transformations on halogenated quinoline systems to generate the desired amide functionality.

The general approach for the synthesis of N-substituted 7-bromoquinoline-8-carboxamides would involve the reaction of this compound with a primary or secondary amine in the presence of a suitable coupling agent and base. The choice of reaction conditions would depend on the reactivity of the specific amine used.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive/BaseTypical SolventKey Features
EDCHOBt, DMAP, DIPEAAcetonitrile, Dichloromethane (DCM)Water-soluble byproducts, good for a wide range of substrates. nih.gov
DCCDMAPDichloromethane (DCM)Forms insoluble dicyclohexylurea byproduct, which can be easily filtered off. nih.gov
HATUDIPEADimethylformamide (DMF)Highly efficient, especially for sterically hindered substrates. growingscience.com
PyBOPDIPEADimethylformamide (DMF)Effective for peptide couplings and synthesis of complex amides. researchgate.net
TiCl₄PyridinePyridineCan be used for direct condensation of carboxylic acids and amines. masterorganicchemistry.com

Nucleophilic Substitution of the Bromine Atom

The bromine atom at the 7-position of the quinoline ring is susceptible to nucleophilic substitution, providing a powerful tool for introducing a wide array of functional groups. This reactivity is a cornerstone of the synthetic utility of this compound and its derivatives.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution can occur with strong nucleophiles. The electron-withdrawing nature of the quinoline ring system facilitates the attack of a nucleophile on the carbon atom bearing the bromine. For instance, amines, thiols, and alkoxides can displace the bromide ion under appropriate conditions, which often involve elevated temperatures and the use of a base. acs.org The reactivity can be further enhanced by the presence of electron-withdrawing groups on the quinoline ring.

Palladium-Catalyzed Cross-Coupling Reactions

More commonly, the substitution of the bromine atom is achieved through transition metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader substrate scope. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple aryl halides with primary or secondary amines. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the formation of carbon-nitrogen bonds and has been widely applied in the synthesis of pharmaceuticals. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

Table 2: Examples of Nucleophilic Substitution Reactions on Bromoquinolines (Analogous Systems)

Reaction TypeNucleophileCatalyst/ReagentsProduct TypeReference
Buchwald-Hartwig AminationPrimary/Secondary AminesPalladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP, DPPF), Base (e.g., NaOtBu)N-Aryl/N-Heteroaryl Amines wikipedia.org
Suzuki CouplingBoronic Acids/EstersPalladium catalyst, BaseAryl/Heteroaryl Substituted Quinolines acs.org
Sonogashira CouplingTerminal AlkynesPalladium catalyst, Copper co-catalyst, BaseAlkynyl Substituted Quinolines acs.org
Stille CouplingOrganostannanesPalladium catalystAlkyl/Aryl/Vinyl Substituted Quinolines acs.org

The synthesis of 3-substituted quinoline-8-carboxamides has been accomplished via palladium-catalyzed couplings such as Suzuki, Sonogashira, and Stille reactions on 3-iodoquinoline-8-carboxamide. acs.org This demonstrates the utility of palladium catalysis for the functionalization of halogenated quinoline-8-carboxamides, a strategy that is directly applicable to this compound derivatives.

Chemical Reactivity and Mechanistic Investigations of 7 Bromoquinoline 8 Carboxylic Acid Derivatives

Reactivity of the Bromine Substituent

The bromine atom attached to the C7 position of the quinoline (B57606) ring is a key site for synthetic modification. Its reactivity is characteristic of an aryl halide on an electron-poor aromatic system, making it susceptible to displacement through several mechanistic pathways and an excellent handle for carbon-carbon bond formation.

Nucleophilic Substitution Mechanisms (SNAr, SN1, SN2)

Nucleophilic substitution on an aromatic ring, such as the quinoline system, does not typically proceed through classical SN1 or SN2 mechanisms due to the high energy required to generate an aryl cation (SN1) and the steric hindrance preventing backside attack on the sp²-hybridized carbon (SN2). dalalinstitute.comyoutube.com Instead, the primary pathway for nucleophilic substitution on this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism. oup.commasterorganicchemistry.com

The SNAr reaction is a two-step process involving addition-elimination:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the quinoline ring is restored. oup.com

The feasibility of the SNAr mechanism is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In 7-bromoquinoline-8-carboxylic acid, the quinoline nitrogen atom acts as a powerful EWG, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack. This activation is most pronounced at the C2 and C4 positions, but also influences the C5 and C7 positions. The presence of the bromine at C7 and the adjacent carboxylic acid at C8 further modifies the electronic landscape, with the inductive effect of the bromine and the potential for the carboxylate anion to influence the reaction course.

Participation in Organometallic Cross-Coupling Reactions

The C7-Br bond in this compound serves as an excellent anchor point for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. The most prominent among these are the Suzuki and Heck reactions. masterorganicchemistry.com

The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. mdpi.com The Heck reaction couples an organohalide with an alkene. organic-chemistry.org Both reactions typically proceed through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the C-Br bond, followed by transmetalation (in the Suzuki reaction) or migratory insertion (in the Heck reaction), and finally reductive elimination to yield the product and regenerate the catalyst. masterorganicchemistry.com

Derivatives of quinoline-8-carboxylic acid have been shown to be exceptionally effective as ligands in these very reactions. Specifically, palladium complexes of quinoline-8-carboxylate, such as Pd(quinoline-8-carboxylate)₂, have been identified as highly efficient, low-cost, and phosphine-free catalysts for Suzuki and Heck couplings of unactivated aryl bromides. organic-chemistry.orgnih.gov This suggests that this compound is an ideal substrate, as the 8-carboxylic acid group can act as an intramolecular directing group or ligand, coordinating to the palladium catalyst and facilitating the oxidative addition step at the proximate C7-Br bond. This inherent catalytic assistance is expected to enhance its reactivity in cross-coupling protocols.

Below is a table summarizing typical conditions for these reactions, demonstrating the versatility of aryl bromides in such transformations.

Reaction Type Coupling Partner Catalyst Base Solvent Typical Temp.
Suzuki CouplingArylboronic acidPd(OAc)₂ / LigandK₂CO₃Toluene/H₂O80-110 °C
Heck CouplingStyrenePd(OAc)₂Et₃NDMF100-140 °C
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF25-60 °C
Buchwald-HartwigAminePd₂(dba)₃ / LigandNaOt-BuToluene80-110 °C

Influence on Regioselectivity and Stereoselectivity

The substituents on the quinoline ring exert significant control over the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In the context of organometallic cross-coupling, the reactivity is inherently regioselective, occurring exclusively at the C-Br bond. The powerful directing effect of the 8-carboxylate group, through its ability to chelate the metal catalyst, ensures that catalytic activity is localized to the C7 position, preventing reactions at other potential C-H activation sites on the ring. organic-chemistry.orgrsc.org

Stereoselectivity: The stereochemical outcome of reactions involving this compound is largely dependent on the specific reaction mechanism.

Heck Reaction: This reaction is known to exhibit high stereoselectivity, generally favoring the formation of the trans (E) isomer of the resulting alkene product. organic-chemistry.org

Suzuki Reaction: The Suzuki coupling typically proceeds with retention of configuration at both the organoboron and organohalide partners. mdpi.com If a chiral boronic acid were used, its stereochemistry would be transferred to the product.

Other Reactions: In other transformations, such as asymmetric dearomative photocycloadditions, quinoline derivatives substituted with bromine at the 7-position have been shown to yield products with good to excellent enantioselectivity, demonstrating that the electronic and steric environment of the quinoline ring can effectively transmit chiral information. acs.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid at the C8 position is a versatile functional group, exhibiting characteristic acid-base behavior and undergoing reactions such as esterification, amidation, and, under certain conditions, decarboxylation.

Acid-Base Properties and Salt Formation

Like other carboxylic acids, this compound is a Brønsted-Lowry acid, capable of donating a proton from its hydroxyl group. uky.edu The acidity of a carboxylic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. libretexts.org

As an acid, it readily reacts with bases to form salts. For example, treatment with a strong base like sodium hydroxide (B78521) (NaOH) results in deprotonation and the formation of the corresponding sodium 7-bromoquinoline-8-carboxylate salt. This acid-base reactivity is fundamental to its purification and manipulation in different solvent systems.

Decarboxylation Pathways and Mechanisms

Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org The thermal decarboxylation of aryl carboxylic acids is generally a challenging reaction requiring high temperatures. However, the reaction is facilitated by structural features that can stabilize the negative charge of the aryl anion intermediate formed upon loss of CO₂. libretexts.org

For quinoline carboxylic acids, the position of the carboxyl group is critical. Acids with the carboxyl group at the C2 or C4 positions decarboxylate more readily because the resulting negative charge can be delocalized onto the electronegative nitrogen atom via resonance. For this compound, this direct resonance stabilization pathway is not available.

The mechanism for its decarboxylation likely proceeds through the formation of a zwitterion, where the acidic carboxyl proton is transferred to the basic quinoline nitrogen. Upon heating, this intermediate can lose CO₂, generating an aryl anion at the C8 position. The stability of this C8 carbanion is the key to the reaction's feasibility. The presence of the adjacent, strongly electron-withdrawing bromine atom at the C7 position would provide significant inductive stabilization to the negative charge on C8, thereby lowering the activation energy for decarboxylation compared to the unsubstituted quinoline-8-carboxylic acid. wikipedia.org This makes the compound susceptible to decarboxylation under forcing thermal conditions, potentially leading to the formation of 7-bromoquinoline.

Acyl Transfer Reactions and Derivative Formation

The carboxylic acid moiety at the 8-position of this compound is a versatile functional group that readily participates in acyl transfer reactions, enabling the synthesis of a variety of important derivatives, primarily esters and amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. libretexts.orgvanderbilt.edu The general mechanism involves the activation of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is followed by the formation of a tetrahedral intermediate, which then collapses to expel a leaving group and form the final product. msu.edu

The direct conversion of carboxylic acids to amides can be challenging due to the basic nature of amines, which tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents such as dicyclohexylcarbodiimide (DCC) are often employed. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.orgyoutube.com

Similarly, esterification can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com Alternatively, activating agents can be used to facilitate ester formation under milder conditions. orgsyn.orgresearchgate.net

The reactivity of the acyl group in these transfer reactions is influenced by the nature of the substituents on the quinoline ring. The electron-withdrawing nature of the bromine atom at the 7-position and the quinoline ring itself can influence the electrophilicity of the carbonyl carbon, thereby affecting the reaction rates.

A variety of derivatives can be synthesized from this compound through these acyl transfer reactions, as illustrated in the following table:

Derivative TypeNucleophileReaction ConditionsProduct
EsterAlcohol (e.g., Methanol, Ethanol)Acid catalyst (e.g., H₂SO₄), heat7-Bromoquinoline-8-carboxylate ester
AmideAmine (e.g., Ammonia, primary/secondary amines)Coupling agent (e.g., DCC), or high temperature7-Bromoquinoline-8-carboxamide
Acid ChlorideThionyl chloride (SOCl₂)Heat7-Bromoquinoline-8-carbonyl chloride

These derivatives serve as important intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Quinoline Core Reactivity

The quinoline ring system of this compound is susceptible to a range of chemical transformations, including electrophilic aromatic substitution, nucleophilic addition, and redox reactions. The reactivity of the quinoline core is influenced by the electronic properties of the fused benzene (B151609) and pyridine (B92270) rings, as well as the directing effects of the existing substituents.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) reactions on the quinoline ring are generally directed to the benzene portion of the molecule (positions 5, 6, and 8) because the pyridine ring is deactivated by the electronegative nitrogen atom. arsdcollege.ac.in In the case of this compound, the existing substituents play a crucial role in determining the position of further substitution.

The bromine atom at the 7-position is a deactivating but ortho, para-directing group. organicchemistrytutor.com The carboxylic acid group at the 8-position is a deactivating and meta-directing group. The directing effects of these substituents are summarized in the table below:

SubstituentPositionElectronic EffectDirecting Influence
Bromine7Deactivating (Inductive), ortho, para-directing (Resonance)Positions 6 and 8
Carboxylic Acid8Deactivating (Inductive and Resonance)Positions 5 and 7
Quinoline Nitrogen1Deactivating (Inductive)Deactivates pyridine ring

Considering these directing effects, electrophilic attack is most likely to occur at the C-5 or C-6 positions of the quinoline ring. The pyridine ring is generally resistant to electrophilic attack unless activated, for instance, by N-oxidation. researchgate.net

Nucleophilic Addition to the Quinoline Nitrogen

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. However, the more characteristic reaction involving the nitrogen is nucleophilic addition to the pyridine ring, particularly when the ring is activated. Nucleophiles typically add to the C-2 or C-4 positions of the quinoline ring. quimicaorganica.org

Activation of the quinoline ring towards nucleophilic attack can be achieved by forming the quinoline N-oxide. The N-oxide group is strongly activating and directs nucleophilic attack to the C-2 and C-4 positions. colab.wschinesechemsoc.orgsemanticscholar.org For example, treatment of a quinoline N-oxide with a nucleophile can lead to the introduction of a substituent at the C-2 position. rsc.org

Oxidative and Reductive Transformations of the Quinoline System

The quinoline ring system can undergo both oxidative and reductive transformations. Oxidation of the quinoline ring is generally difficult due to its aromatic stability. However, under forcing conditions, oxidative degradation can occur. More controlled oxidations can sometimes be achieved at specific positions if activating groups are present.

Reduction of the quinoline ring is a more common and synthetically useful transformation. The pyridine ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. rsc.orgtandfonline.com Various catalysts and reducing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity of the reduction.

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source, can also be used to reduce the quinoline ring. youtube.comwikipedia.org This reaction typically results in the reduction of the benzene ring, leading to the formation of a dihydroquinoline derivative. rsc.org The specific outcome of the reduction can be influenced by the reaction conditions and the nature of the substituents on the quinoline ring.

Reaction TypeReagentsProduct
Catalytic HydrogenationH₂, Pd/C or PtO₂7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Birch ReductionNa or Li, liquid NH₃, alcoholDihydro-7-bromoquinoline-8-carboxylic acid derivative

Intramolecular Interactions and Conformational Analysis

The spatial arrangement of the atoms and functional groups in this compound, along with non-covalent interactions, plays a significant role in its chemical behavior.

Role of Hydrogen Bonding in Chemical Reactivity

A key feature of this compound is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen atom. oup.com This interaction can significantly influence the molecule's conformation and reactivity. The formation of a six-membered ring through this hydrogen bond can stabilize a particular conformation, holding the carboxylic acid group in proximity to the quinoline nitrogen. oup.com

This intramolecular hydrogen bond can affect the acidity of the carboxylic acid and the basicity of the quinoline nitrogen. The hydrogen bond can also influence the reactivity of the carboxylic acid group in acyl transfer reactions by affecting the orientation and accessibility of the carbonyl group. Theoretical studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that intramolecular hydrogen bonding plays a crucial role in determining their supermolecular structures and properties. nih.gov The strength of this hydrogen bond can be influenced by the electronic nature of other substituents on the quinoline ring.

The presence of this intramolecular hydrogen bond can be investigated using spectroscopic techniques such as NMR and IR spectroscopy, as well as through computational modeling. mdpi.com X-ray crystallographic studies of related compounds have provided evidence for such intramolecular interactions in the solid state. researchgate.net

Steric Hindrance Effects of Substituents on the

The reactivity of this compound and its derivatives is significantly influenced by the steric hindrance imposed by substituents on the quinoline core. The spatial arrangement and bulk of these substituents can dictate the accessibility of reactive centers, thereby influencing reaction rates, product distribution, and even the feasibility of certain transformations. Research in related quinoline systems has provided valuable insights into these steric effects, which can be extrapolated to understand the behavior of this compound derivatives.

A notable example of steric hindrance can be observed in the synthesis of quinoline-4-carboxylic acids, where the reactivity of aniline (B41778) precursors is dependent on the position of substituents. Studies have shown that anilines with ortho substituents are less effective reactants compared to their meta and para counterparts. This decreased reactivity is attributed to the steric bulk of the ortho substituent, which impedes the approach of reagents and hinders the formation of the necessary transition states for cyclization.

Furthermore, investigations into the functionalization of the quinoline ring have highlighted the profound impact of substituents at the C8 position. In a study on the asymmetric dearomative [2+2] photocycloaddition of quinoline derivatives, a substrate bearing a methyl group at the 8-position (adjacent to the position of the carboxylic acid in the title compound) resulted in only a trace amount of the desired product. acs.orgacs.org This dramatic decrease in yield was attributed to "excessive steric hindrance," which was proposed to impede the necessary coordination between the quinoline substrate and the metal catalyst. acs.orgacs.org This finding underscores the sensitivity of reactions involving the C8 position to steric congestion.

While direct and extensive research on the steric effects of a wide range of substituents specifically on this compound is not broadly available in the reviewed literature, the existing data from analogous systems allows for the formulation of informed hypotheses regarding its reactivity. The close proximity of the bromo and carboxylic acid groups at the 7 and 8 positions creates a sterically crowded environment. Any reaction targeting either of these functional groups, or the adjacent positions on the quinoline ring, will be subject to the steric influence of these groups and any other substituents present.

The following table summarizes the observed and anticipated effects of steric hindrance based on substituent position in related quinoline systems, which can be considered predictive for the behavior of this compound derivatives.

Substituent PositionType of ReactionObserved/Anticipated Steric EffectImpact on Reactivity
Ortho to Nitrogen (on aniline precursor)Quinoline SynthesisHindrance of cyclizationDecreased reaction yield
C8-position (adjacent to carboxylic acid)PhotocycloadditionImpeded catalyst coordinationDrastic reduction in product formation
C7 and C8 positionsGeneral FunctionalizationCrowded environment around the per-positionsPotential for lower reaction rates and yields, may influence regioselectivity

It is important to note that while steric hindrance is a critical factor, the electronic effects of substituents also play a significant role in modulating the reactivity of the quinoline system. The interplay of these two factors ultimately determines the outcome of a chemical transformation. Further targeted mechanistic and synthetic studies on a variety of substituted this compound derivatives are necessary to fully elucidate the nuanced effects of steric hindrance on their chemical behavior.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic data for the chemical compound this compound (CAS No. 1426144-84-4) has revealed a significant lack of publicly accessible experimental results. Despite targeted inquiries for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR and Raman), and 2D NMR data, specific spectra and detailed research findings for this particular molecule could not be located in available scientific literature and databases.

While general principles of spectroscopic analysis allow for the prediction of characteristic signals, the generation of a scientifically accurate and authoritative article as per the requested detailed outline is not possible without experimental data. The strict requirement to focus solely on "this compound" and to populate sections with detailed research findings cannot be met.

Information on closely related compounds, such as 7-bromoquinoline-4-carboxylic acid and 7-bromo-8-hydroxyquinoline, is available and provides a basis for understanding the expected spectral regions for the quinoline ring and its substituents. For instance, in a related isomer, the carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, and the carbonyl carbon would exhibit a characteristic shift in the ¹³C NMR spectrum. Similarly, FTIR spectroscopy would be expected to show characteristic stretches for the O-H of the carboxylic acid and the C=O bond.

However, the precise chemical shifts, coupling constants, and vibrational frequencies are unique to the specific substitution pattern of this compound. The electronic effects of the bromine atom at position 7 and the carboxylic acid at position 8 create a distinct molecular environment that influences the magnetic and vibrational behavior of the nuclei. Without empirical data, any attempt to populate the requested detailed sections—including ¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton elucidation, 2D NMR for connectivity assignment, and vibrational spectroscopy for functional group identification—would be speculative and not based on established research findings for this specific compound.

Researchers and chemists seeking to characterize this compound would need to perform the relevant spectroscopic experiments (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, FTIR, and Raman) to generate the data required for a complete structural elucidation and to publish these findings to contribute to the body of scientific knowledge.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromoquinoline 8 Carboxylic Acid Compounds

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful techniques used to probe the electronic structure and properties of molecules like 7-bromoquinoline-8-carboxylic acid. These methods provide insights into the electronic transitions occurring within the molecule upon interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons to higher energy levels. shu.ac.uk In organic molecules such as this compound, the absorption of UV-Vis radiation is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk The quinoline (B57606) ring system, with its conjugated π-electron system, acts as the primary chromophore in this compound.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of the π → π* and n → π* types. uzh.chlibretexts.org

π → π transitions:* These involve the promotion of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital. uzh.ch These transitions are characteristic of molecules with conjugated systems, like the quinoline ring, and are generally strong, resulting in high molar absorptivity (ε) values. uzh.ch

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π anti-bonding molecular orbital. uzh.ch They typically require less energy and thus occur at longer wavelengths compared to π → π* transitions within the same chromophore, but they are often less intense. uzh.ch

The specific wavelengths of maximum absorption (λmax) for this compound are influenced by several factors, including the solvent polarity and pH. Changes in solvent polarity can lead to shifts in the absorption bands. shu.ac.uk For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions may show a bathochromic (red) shift to longer wavelengths. shu.ac.uk Furthermore, as this compound possesses both an acidic carboxylic group and a basic nitrogen atom, changes in pH can alter its ionization state, thereby affecting the extent of conjugation and causing shifts in the absorption spectrum.

Table 1: General Characteristics of Electronic Transitions in UV-Vis Spectroscopy

Transition TypeDescriptionTypical WavelengthIntensity (ε)
σ → σExcitation of an electron from a σ bonding orbital to a σ anti-bonding orbital.< 200 nmHigh
n → σExcitation of a non-bonding electron to a σ anti-bonding orbital.180-250 nmLow
π → πExcitation of an electron from a π bonding orbital to a π anti-bonding orbital.200-700 nmHigh
n → πExcitation of a non-bonding electron to a π anti-bonding orbital.250-700 nmLow

This table presents generalized information about electronic transitions and may not reflect the exact values for this compound.

Fluorescence Properties and Analytical Applications

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon can provide valuable information about a compound's electronic structure and its environment. Quinoline derivatives are known to exhibit fluorescence, and this property can be tuned by modifying their chemical structure.

For instance, the addition of a dimethylamino group at the 7-position of a quinoline scaffold has been reported to create a fluorescent molecule. nih.gov In one study, a derivative of the anticancer agent RM-581, which contains a quinoline moiety, was made fluorescent by introducing a dimethylamino group. nih.gov This new compound, RM-581-Fluo, exhibited fluorescence that was sensitive to pH. nih.gov At a pH of 7.3, it showed an emission peak at 505 nm when excited at 365 nm. nih.gov At a more acidic pH of 4.0, the emission spectrum displayed a peak at 454 nm with a shoulder at 505 nm. nih.gov

These findings suggest that this compound could potentially be modified to create fluorescent probes. The inherent electronic properties of the quinoline ring system, combined with the potential for derivatization at the bromine and carboxylic acid positions, offer opportunities for developing novel fluorescent sensors. The analytical applications of such fluorescent derivatives could include cellular imaging and tracking, as demonstrated by the use of RM-581-Fluo to study its accumulation within cancer cells. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for confirming the molecular weight of a compound, determining its elemental composition, and elucidating its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). nih.gov This process often leads to extensive and reproducible fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum that can be used for structural identification. nih.govnih.gov

In the EIMS of an organic molecule like this compound, the molecular ion (M•+), which is a radical cation, may be observed. nih.gov However, due to the high energy of the ionization process, the molecular ion can be unstable and may not be detected in significant abundance. nih.gov The fragmentation pattern is often more informative. For this compound, characteristic fragments would be expected to arise from the loss of the bromine atom, the carboxylic acid group (as CO2 or COOH), and fragmentation of the quinoline ring itself. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

While a specific EIMS spectrum for this compound was not found, the general principles of EIMS fragmentation of aromatic and carboxylic acid-containing compounds can be applied to predict its behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Soft ionization techniques, such as electrospray ionization (ESI), are typically used in LC-MS. nih.gov ESI generates even-electron ions, such as the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, with minimal fragmentation. nih.gov

This allows for the unambiguous determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity and assessing its purity. A new derivatization reagent, 4-bromo-N-methylbenzylamine, has been shown to be effective for the LC-MS analysis of carboxylic acids, improving their retention in reversed-phase chromatography and providing a distinct isotopic signature due to the bromine atom. nih.gov

Table 2: Predicted Ions for this compound in LC-MS

Ionization ModePredicted IonExact Mass (m/z)
Positive ESI[C10H6 BrNO2 + H]+251.9655
Negative ESI[C10H6 BrNO2 - H]-249.9512

Exact masses are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com However, compounds with polar functional groups, such as the carboxylic acid in this compound, are often not suitable for direct GC-MS analysis due to their low volatility and potential for thermal degradation. sigmaaldrich.comcolostate.edu

To overcome these limitations, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable derivative. sigmaaldrich.comresearchgate.net For carboxylic acids, common derivatization methods include:

Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. Methyl or ethyl esters are commonly prepared. research-solution.com

Silylation: This is a very common derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Alkylation: This process can also be used to form esters. For example, benzyl (B1604629) bromide can be used to form benzyl esters. research-solution.com

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The mass spectrum of the derivative will show a molecular ion corresponding to the derivatized molecule and a fragmentation pattern that can be used to confirm the structure of the original analyte. For example, the GC-MS analysis of a silylated derivative of this compound would show a molecular ion with a mass corresponding to the addition of a TMS group, and fragments resulting from the loss of the TMS group and other characteristic cleavages.

Table 3: Common Derivatization Reagents for Carboxylic Acids in GC-MS

ReagentDerivative FormedKey Advantages
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) esterWidely used, effective for many functional groups. sigmaaldrich.com
Benzyl BromideBenzyl esterIncreases volatility. research-solution.com
N,N-Dimethylformamide dimethylacetalMethyl esterReacts quickly with carboxylic acids. research-solution.com

Computational Chemistry and Theoretical Studies of 7 Bromoquinoline 8 Carboxylic Acid and Its Congeners

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and related characteristics of 7-Bromoquinoline-8-carboxylic acid and its analogs.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting various spectroscopic properties. For instance, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the chemical structure of newly synthesized compounds. mdpi.commdpi.com Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed. mdpi.comgoogle.com These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's dynamic behavior. chemrxiv.org

Analysis of Electron Density and Mulliken Charges for Reactivity Prediction

The distribution of electron density and the calculation of Mulliken charges on individual atoms are key to predicting a molecule's reactivity. sigmaaldrich.com Regions with high electron density are susceptible to electrophilic attack, while areas with low electron density are prone to nucleophilic attack. The analysis of Mulliken charges provides a quantitative measure of the partial charge on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. researchgate.net This information is vital for understanding intermolecular interactions and predicting reaction mechanisms.

Theoretical Basicity Studies

The basicity of quinoline (B57606) derivatives is a critical parameter, particularly in the context of their biological activity and use as ligands in coordination chemistry. massey.ac.nz Theoretical studies can predict the pKa values of these compounds, offering a measure of their ability to accept a proton. researchgate.net Computational models can elucidate how the electronic effects of substituents on the quinoline ring, such as the electron-withdrawing bromo group and the carboxylic acid function, modulate the basicity of the nitrogen atom. massey.ac.nz

Molecular Modeling and Simulations

Molecular modeling and simulations extend the insights gained from quantum chemical calculations to larger biological systems, enabling the study of interactions between a ligand and its target protein.

Molecular Docking for Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govmdpi.com This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. chemrxiv.org For this compound and its congeners, docking studies can identify potential binding sites on target proteins and estimate the binding affinity. sigmaaldrich.comresearchgate.net This information is crucial for designing more potent and selective inhibitors for various therapeutic targets. researchgate.net The results of docking simulations can guide the synthesis of new derivatives with improved pharmacological profiles.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are powerful computational methods used to simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior. chemrxiv.orgnih.gov This technique is instrumental in understanding the conformational flexibility of molecules like this compound and its congeners, which is crucial for their biological function, such as binding to a receptor. researchgate.netscielo.br

MD simulations on quinoline-based structures reveal significant flexibility that can influence their interaction with biological targets. For instance, simulations of imidazoquinoline derivatives, which are structurally related to quinolines, bound to Toll-like receptors 7 and 8 (TLR7/8), have shown that the ligands undergo conformational changes, particularly in their aliphatic tails. nih.gov The root mean square deviation (RMSD) of the protein backbone and ligand atoms over the course of the simulation helps quantify these conformational shifts. nih.govnih.gov In studies of quinoline-based inhibitors targeting mitochondrial RNA polymerase (POLRMT), MD simulations lasting up to 100 nanoseconds were used to explore the stability of inhibitor-protein complexes. acs.org The analysis of the simulation trajectory can reveal stable hydrogen bonds and other key interactions, such as those between the nitrogen atom on the quinoline ring and specific amino acid residues in the binding pocket. nih.govacs.org

The solvation effects, which describe how a compound interacts with the surrounding solvent, are also effectively studied using MD simulations. These simulations explicitly model the interactions between the solute (e.g., this compound) and solvent molecules (typically water in biological systems). mdpi.comresearchgate.net By calculating radial distribution functions (RDFs), researchers can determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. mdpi.commdpi.com This analysis provides a detailed picture of the solvation shell and can reveal how structural features, such as the presence of hydroxyl groups or alkyl chains on a molecule, influence its solvation properties and interactions with its environment. mdpi.comresearchgate.net

Prediction of Steric Effects in Reactions

Computational modeling is a key tool for predicting how the three-dimensional arrangement of atoms in a molecule—its steric properties—will affect its reactivity and interactions. For this compound and its congeners, the size and position of substituent groups are critical determinants of their biological activity.

The bromine atom at the 7-position and the carboxylic acid group at the 8-position create significant steric constraints that influence how the molecule can orient itself to bind with a target protein. Molecular docking and structure-activity relationship (SAR) studies on related quinoline and quinazoline (B50416) derivatives demonstrate the importance of these steric factors. For example, in a series of quinoline derivatives developed as POLRMT inhibitors, replacing a piperidine (B6355638) ring with a smaller cyclobutyl moiety or shifting the position of a carboxyl group led to significant changes in inhibitory activity, highlighting steric sensitivity. acs.org Similarly, research on 2-aryl-8-fluoroquinazoline-4-carboxylic acid derivatives showed that the presence of a terminal free carboxylic group was essential for kinase inhibitory activity; converting it to an ester, which alters its steric and electronic profile, resulted in a five-fold drop in potency. mdpi.com These findings underscore how computational analysis of a molecule's size and shape can predict its ability to fit within a specific binding site, a crucial factor for rational drug design.

Cheminformatics and QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models translate variations in physicochemical properties, such as lipophilicity, electronics, and sterics, into a mathematical equation that can predict the activity of new, unsynthesized analogs.

For congeners of this compound, QSAR and the closely related Structure-Activity Relationship (SAR) analyses have been pivotal in optimizing their biological properties. In the development of novel POLRMT inhibitors, a detailed SAR analysis was performed on a series of quinoline-based compounds. acs.org This process identified a derivative, YH-0623, as the most potent, with a half-maximal inhibitory concentration (IC50) of 0.045 µM. acs.org The study systematically explored how different substituents at various positions on the quinoline scaffold affected the inhibitory potency, providing a clear relationship between structure and activity. acs.org

Another study identified 8-hydroxy-quinoline-7-carboxylic acid derivatives as potent inhibitors of Pim-1 kinase, a protein involved in cell survival. nih.gov Molecular modeling suggested that the 8-hydroxy-quinoline 7-carboxylic acid core is a crucial pharmacophore, with its ability to interact with key residues like Asp186 and Lys67 in the ATP-binding pocket being responsible for its inhibitory power. nih.govresearchgate.net Further studies on various quinoline carboxylic acid isomers (with the carboxylic acid at the -2, -3, or -4 position) have also shown that the position of this functional group dramatically impacts the compound's anti-inflammatory and antiproliferative activities, reinforcing the principles of QSAR. nih.gov

Table 1: SAR Data for Selected Quinoline-Based POLRMT Inhibitors

Biological and Pharmacological Applications of 7 Bromoquinoline 8 Carboxylic Acid Scaffolds

Quinoline (B57606) as a Privileged Structure in Drug Design

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure." nih.govtandfonline.comnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets. nih.govtandfonline.comresearchgate.net The synthetic versatility of the quinoline scaffold allows for extensive functionalization at various positions, enabling the generation of large libraries of structurally diverse derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govresearchgate.netfrontiersin.org

Pharmacophore Elucidation and Structure-Activity Relationship (SAR) Studies

The process of identifying the essential structural features of a molecule responsible for its biological activity, known as pharmacophore elucidation, is crucial in drug design. For quinoline derivatives, structure-activity relationship (SAR) studies have revealed key insights into how different substituents and their positions on the quinoline ring influence pharmacological effects. nih.govnih.gov

The strategic placement of different chemical moieties allows for the fine-tuning of a compound's properties. For example, the introduction of a fluorine atom can improve both pharmacological and pharmacokinetic profiles. researchgate.net SAR studies on various quinoline derivatives have demonstrated that substitutions on the quinoline ring, such as the addition of morpholine (B109124) or other heterocyclic rings, can significantly impact their biological activity. e3s-conferences.org These studies are essential for optimizing lead compounds to enhance their potency and selectivity.

Scaffold Modification and Hybrid Compound Design

The quinoline scaffold provides a robust framework for modification and the creation of hybrid compounds. frontiersin.org This strategy involves combining the quinoline core with other pharmacologically active moieties to develop novel molecules with potentially enhanced or dual modes of action. researchgate.net This approach can lead to improved therapeutic efficacy and may help overcome drug resistance. nih.gov

A common strategy is the molecular hybridization of quinoline with other heterocyclic systems. researchgate.net For example, quinoline-piperazine hybrids have shown significant potential in antimicrobial research, exhibiting activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, the fusion of quinoline with pyrimidine (B1678525) has been explored to create novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a target in cancer therapy. nih.gov The design of these hybrids often involves in silico studies, such as molecular docking, to predict the binding interactions with the target protein, followed by synthesis and biological evaluation. nih.gov

The versatility of the quinoline scaffold allows for functionalization at numerous positions, making it an attractive building block for designing and synthesizing new drug candidates. frontiersin.org The characteristics and positioning of substituents play a crucial role in the functionality of the resulting compounds, enabling a wide array of biological applications. frontiersin.org

Antimicrobial Research

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net The discovery of nalidixic acid, a quinolone carboxylic acid derivative, paved the way for the development of a large class of synthetic antibacterial agents known as fluoroquinolones. nih.gov Research continues to explore the antimicrobial potential of various quinoline derivatives, including those containing bromine and carboxylic acid functional groups.

Antibacterial Activities of Bromoquinoline Carboxylic Acids

Bromoquinoline carboxylic acids and their derivatives have demonstrated significant antibacterial activity against a range of pathogens. The introduction of a bromine atom into the quinoline framework can modulate the biological activity and physicochemical properties of the compound.

Studies have shown that certain 2-phenyl-quinoline-4-carboxylic acid derivatives exhibit good antibacterial activity. mdpi.com The antibacterial screening of newly synthesized quinoline derivatives has often revealed moderate to potent inhibition against various bacterial strains. For example, some novel quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

Furthermore, certain 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have displayed strong activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with one compound showing an MIC value of 0.031 μg/ml. nih.gov Similarly, some hexahydro nih.govresearchgate.netdiazepino[2,3-h]quinoline-9-carboxylic acid derivatives have shown good activity against S. aureus (MIC = 0.39 μg/mL) and B. subtilis (MIC = 0.78 μg/mL). nih.gov The antibacterial efficacy of these compounds is often compared to standard antibiotics like ciprofloxacin. researchgate.netsemanticscholar.org

Table 1: Antibacterial Activity of Selected Quinolone-Carboxylic Acid Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
Compound 27 (9-bromo-substituted indolizinoquinoline-5,12-dione derivative) S. aureus (MRSA) 0.031 nih.gov
Compound 8 (hexahydro nih.govresearchgate.netdiazepino[2,3-h]quinoline-9-carboxylic acid derivative) S. aureus 0.39 nih.gov
Compound 8 (hexahydro nih.govresearchgate.netdiazepino[2,3-h]quinoline-9-carboxylic acid derivative) B. subtilis 0.78 nih.gov
Compound 6 (quinoline derivative) Various bacteria 3.12 - 50 nih.gov
BQ-06, 07, 08 (pyrrolo[1,2-a]quinoline derivatives) C. albicans 0.4 nih.gov
BQ-01, 03, 05 (pyrrolo[1,2-a]quinoline derivatives) C. albicans 0.8 nih.gov
Compound 5a (tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid) C. albicans 1.56 nih.gov

| Compound 9 (8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid) | C. albicans | 0.78 | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, several bromoquinoline and quinoline carboxylic acid derivatives have exhibited promising antifungal properties. nih.gov For instance, a series of new quinoline derivatives were evaluated for their antifungal activity against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans, with some compounds showing potent activity. nih.gov

Specifically, certain pyrrolo[1,2-a]quinoline (B3350903) derivatives have shown inhibitory potential against C. albicans at low concentrations. nih.gov Derivatives designated as BQ-06, 07, and 08 displayed the highest minimum inhibitory concentrations (MICs) at 0.4 µg/mL, while BQ-01, 03, and 05 had MICs of 0.8 µg/mL. nih.gov Furthermore, some tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivatives and their precursors have also displayed good antifungal activity against C. albicans, with MIC values of 1.56 µg/mL and 0.78 µg/mL, respectively. nih.gov The antifungal activity of some 2-chloroquinoline-3-carboxylic acid derivatives has also been noted against Candida albicans. lookchem.com

Mechanism of Antimicrobial Action

The antimicrobial mechanism of action for many quinoline derivatives, particularly the fluoroquinolones, is well-established and primarily involves the inhibition of bacterial DNA synthesis. youtube.comyoutube.com These compounds target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. youtube.com

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial DNA, which is a fatal event for the cell. youtube.com

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of this enzyme disrupts the separation of interlinked daughter DNA strands following replication, ultimately leading to cell death. youtube.com

Some quinoline derivatives may also exert their antimicrobial effects through other mechanisms. For example, the quinoline-derived antimicrobial HT61 has been shown to act on the bacterial cell membrane. nih.gov It disrupts the membrane's integrity, causing depolarization and the leakage of intracellular components, ultimately leading to cell death. This action is particularly effective against Gram-positive bacteria. nih.gov Additionally, some novel quinoline derivatives have been designed to function as inhibitors of the peptide deformylase (PDF) enzyme, which is essential for bacterial protein synthesis. nih.gov

Anticancer and Antiproliferative Activities of 7-Bromoquinoline-8-carboxylic Acid Scaffolds

The quinoline scaffold, a heterocyclic aromatic compound, is a fundamental structure in numerous pharmacologically active agents. The introduction of a bromine atom and a carboxylic acid group at positions 7 and 8, respectively, creates the this compound scaffold, which has been a subject of interest in medicinal chemistry. Research has particularly focused on closely related analogs, such as 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline, to explore their potential as anticancer agents. These studies provide valuable insights into the structure-activity relationship (SAR) of this class of compounds.

Evaluation against Various Tumor Cell Lines

Derivatives of the bromoquinoline core have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Structure-activity relationship studies indicate that the presence of a hydroxyl group at the C-8 position contributes significantly to the anticancer potential. benthamdirect.com

Specifically, 7-bromo-8-hydroxyquinoline and its dibrominated analog, 5,7-dibromo-8-hydroxyquinoline, have shown potent inhibitory effects. benthamdirect.comulakbim.gov.tr The antiproliferative activity of these compounds has been quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against several tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma), and A549 (human lung carcinoma). benthamdirect.comnih.gov For instance, 5,7-dibromo-8-hydroxyquinoline exhibited IC₅₀ values of 5.4 µg/mL against HT29 cells and 5.8 µg/mL against A549 cells. nih.gov The cytotoxic effects of these compounds underscore their potential as scaffolds for developing new anticancer therapeutics.

Table 1: Antiproliferative Activity of Bromo-8-hydroxyquinoline Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µg/mL)
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7
HeLa (Human Cervix Carcinoma)10.2
HT29 (Human Colon Carcinoma)5.4 nih.gov
A549 (Human Lung Carcinoma)5.8 nih.gov
MCF7 (Human Breast Carcinoma)16.5 nih.gov
7-Bromo-8-hydroxyquinoline C6 (Rat Brain Tumor)25.6
HeLa (Human Cervix Carcinoma)22.4
HT29 (Human Colon Carcinoma)20.3

Source: Data compiled from scientific studies. benthamdirect.comnih.gov

Apoptotic Potential and Cytotoxic Effects

The anticancer activity of bromoquinoline derivatives is closely linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Research has shown that compounds such as 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline possess high cytotoxic effects and significant apoptotic potential. benthamdirect.com This pro-apoptotic activity has been confirmed through methods like DNA laddering assays, which detect the characteristic fragmentation of DNA that occurs during apoptosis. benthamdirect.com

Furthermore, a novel derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to trigger cell death in breast cancer cells through both apoptosis and paraptosis, a distinct form of programmed cell death characterized by extensive cytoplasmic vacuolization. nih.gov The induction of apoptosis by 8-hydroxyquinoline (B1678124) derivatives is a key mechanism behind their cytotoxic effects, making them promising candidates for cancer therapy. nih.govnih.gov Studies on tris(8-hydroxyquinoline)iron have also demonstrated that it induces apoptosis in head and neck carcinoma cells through oxidative stress and the activation of death receptor signaling pathways. researchgate.net

Role in Cancer Cell Metabolism Inhibition (e.g., LDH Inhibition)

A critical aspect of cancer cell survival is their altered metabolism, often characterized by the Warburg effect, where cells rely on glycolysis even in the presence of oxygen. Lactate dehydrogenase (LDH) is a key enzyme in this process, and its inhibition is a promising strategy for cancer therapy. frontiersin.orgresearchgate.netfrontiersin.org Research has indicated that bromo-derivatives of 8-substituted quinolines have cytotoxic effects that can be evaluated using Lactate Dehydrogenase (LDH) release assays. benthamdirect.com An increase in LDH released from cells is an indicator of plasma membrane damage and cytotoxicity. Studies on 7-bromo-8-hydroxyquinoline have utilized LDH assays to confirm its high cytotoxic potential against cancer cells. benthamdirect.com While direct enzymatic inhibition data for this specific compound is limited, the use of LDH assays in its evaluation points towards the membrane-disrupting and cytotoxic capabilities that are crucial for an anticancer agent. Other quinoline-based inhibitors have been identified as potent, NADH-competitive inhibitors of LDHA, leading to reduced lactate production and promoting apoptosis in cancer cells. semanticscholar.org

Enzyme Inhibition Studies

The therapeutic potential of chemical compounds often lies in their ability to selectively inhibit enzymes that are crucial for disease progression. For the this compound scaffold and its analogs, enzyme inhibition studies have been an area of investigation, although data remains specific to certain targets.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process. nih.gov Its inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways, such as those involving BRCA1/2 mutations. mdpi.comnih.gov This therapeutic approach is known as synthetic lethality. nih.gov While various chemical classes have been developed as PARP-1 inhibitors, including nicotinamide (B372718) mimetics, current scientific literature based on available search results does not provide specific evidence that this compound or its close structural analogs, like 7-bromo-8-hydroxyquinoline, are inhibitors of PARP-1. The research on PARP inhibitors has largely focused on other heterocyclic structures. mdpi.comresearchgate.net

Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a serine/threonine-specific protein kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis. nih.govunipd.it Its abnormally high activity is linked to various diseases, including cancer, making it an attractive therapeutic target. nih.gov The most widely studied inhibitors of CK2 belong to the polyhalogenated benzimidazole (B57391) and benzotriazole (B28993) classes, such as 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB). nih.govunipd.itnih.gov Based on the conducted research, there is no direct evidence in the scientific literature to suggest that this compound or its related scaffolds act as inhibitors of Protein Kinase CK2.

Topoisomerase I/IV Inhibition

The quinoline scaffold is a key component in a variety of compounds designed to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. While specific studies on this compound are not prevalent, the broader class of quinoline carboxamides has been investigated for these properties. Research suggests that quinoline derivatives can target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial survival. nih.gov This makes them a subject of interest in the development of new antibacterial agents.

Fluoroquinolones, a well-known class of antibiotics, feature a quinoline ring and function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov They form a stable complex with the enzyme and DNA, which ultimately leads to bacterial cell death. nih.gov The general mechanism involves interfering with the DNA breakage and reunion cycle catalyzed by these enzymes. nih.gov This established activity of the quinoline core suggests that derivatives like this compound could be explored for similar potential, although specific inhibitory data against topoisomerases for this particular compound is not widely documented.

Development of Radiotracers and Imaging Agents

The quinoline framework is central to the development of advanced diagnostic tools in oncology, particularly for Positron Emission Tomography (PET) imaging.

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial tumors, including breast, colon, and pancreatic cancers. snmjournals.orgnih.govmedchemexpress.com Its low expression in healthy tissues makes it an excellent target for cancer diagnosis and therapy. snmjournals.orgresearchgate.net

A series of highly potent FAP inhibitors (FAPIs) have been developed based on an N-(4-quinolinoyl)-glycyl-(2-cyanopyrrolidine) scaffold. nih.govnih.gov These quinoline-based FAPIs, when chelated with a radionuclide like Gallium-68 (⁶⁸Ga), serve as highly effective PET tracers. They demonstrate rapid and high uptake in tumors, leading to high-contrast images that can accurately delineate primary tumors and metastases. snmjournals.orgamazonaws.com The development of these tracers, often referred to as the "FAPI series," represents a significant breakthrough in nuclear medicine. snmjournals.org

To improve tumor retention and therapeutic efficacy, various modifications have been explored, such as creating dimeric and tetrameric versions of FAPI molecules, which have shown increased tumor uptake and residence time compared to their monomeric counterparts. snmjournals.orgsnmjournals.org

Table 1: Key Quinoline-Based FAP Inhibitors (FAPIs)

Compound Description Application
FAPI-02 An early quinoline-based FAP inhibitor with good binding affinity. snmjournals.orgamazonaws.com PET imaging of FAP-positive tumors.
FAPI-04 An optimized FAPI with excellent stability and high affinity for FAP. researchgate.net Used for both diagnostic imaging (with ⁶⁸Ga) and targeted radionuclide therapy (with ⁹⁰Y). researchgate.net
FAPI-46 A derivative with high tumor uptake and prolonged tumor accumulation. medchemexpress.comsnmjournals.org Considered a very promising tracer for PET imaging of a wide range of cancers. medchemexpress.comsnmjournals.org

| FAPI-74 | A FAPI precursor developed for labeling with Fluorine-18. amazonaws.comnih.govsnmjournals.org | Used to create [¹⁸F]AlF-FAPI-74 for PET imaging, offering logistical advantages over ⁶⁸Ga. nih.govsnmjournals.org |

While many initial FAPI tracers were labeled with Gallium-68, the use of Fluorine-18 (¹⁸F) offers advantages such as a longer half-life (110 minutes vs. 68 minutes for ⁶⁸Ga) and more efficient, large-scale production via a cyclotron. This has driven the development of radiofluorination strategies for quinoline-based probes.

One successful approach is the complexation of Aluminum Fluoride ([¹⁸F]AlF) with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator conjugated to the FAPI molecule. This method has been used to create tracers like [¹⁸F]AlF-FAPI-74. nih.gov The synthesis is often automated, allowing for high, reproducible yields suitable for routine clinical use. amazonaws.comsnmjournals.orgnih.gov

Another strategy involves a direct, copper-mediated nucleophilic substitution reaction on a boronic ester precursor of the quinoline analogue to introduce ¹⁸F. nih.gov This one-step radiosynthesis has been used to create ¹⁸F-labeled quinoline analogues that could potentially cross the blood-brain barrier. nih.gov These radiofluorination methods expand the utility of quinoline-based FAP inhibitors, providing more flexible options for clinical PET imaging. nih.govsnmjournals.org

Miscellaneous Biological Activities and Therapeutic Applications

The versatile structure of quinoline carboxylic acids lends itself to a range of other potential therapeutic uses.

The quinoline scaffold is a component of several compounds with demonstrated antiviral activity. Quinoline-8-carboxylic acid and its derivatives have been noted for their potential as antiviral agents. nih.govnih.gov For instance, Silmitasertib, a derivative of quinoline-8-carboxylic acid, is an inhibitor of the enzyme casein kinase II (CK2) and has shown potential antiviral activities, including against SARS-CoV-2. researchgate.net Furthermore, pyrimido[4,5-c]quinoline (B14755456) derivatives have been synthesized and evaluated as inhibitors of CSNK2A with associated antiviral effects. nih.gov The mechanism of action for many quinoline-based antivirals can involve the inhibition of crucial viral or host enzymes necessary for viral replication. nih.gov

A significant area of investigation for quinoline carboxylic acid derivatives is their immunomodulatory potential, primarily through the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes. nih.gov

Brequinar (B1684385) (BQ), a potent DHODH inhibitor, features a quinoline carboxylic acid structure. By inhibiting DHODH, such compounds can deplete the intracellular pool of pyrimidines, which has an immunosuppressive effect. nih.gov This mechanism is the basis for the use of the DHODH inhibitor leflunomide (B1674699) in treating autoimmune diseases like rheumatoid arthritis.

More recently, research has uncovered that DHODH inhibition can have profound effects on the tumor microenvironment. Treatment with DHODH inhibitors like brequinar has been shown to increase the expression of antigen presentation pathway genes in cancer cells. nih.gov This leads to an upregulation of MHC class I molecules on the cancer cell surface, making them more visible and susceptible to attack by cytotoxic T cells. This immunomodulatory effect suggests a powerful strategy for combination therapy, where DHODH inhibitors could be used to enhance the efficacy of immune checkpoint blockade (e.g., anti-PD-1) in cancer treatment. nih.gov

Antifouling Properties

While direct studies on the antifouling properties of this compound are not extensively documented in publicly available scientific literature, the potential of the broader quinoline scaffold in preventing marine biofouling is an area of significant interest. This interest stems from the well-established antimicrobial and biocidal activities of various quinoline derivatives. Biofouling is a complex process initiated by the formation of a microbial biofilm, which then facilitates the settlement of larger marine organisms. Consequently, compounds with potent antibacterial and antifungal properties are considered promising candidates for the development of new antifouling agents.

The quinoline ring system is a prevalent structural motif in a multitude of biologically active compounds, including those with demonstrated antimicrobial efficacy. nih.gov The introduction of various functional groups to the quinoline core can significantly modulate its biological activity. Halogenation, in particular, is a common strategy in the design of bioactive molecules, and the presence of a bromine atom in the 7-position of the quinoline ring, as in this compound, may confer biocidal properties relevant to antifouling applications. Research on other halogenated compounds, including bromotyrosine derivatives isolated from marine sponges, has shown significant activity against both micro- and macro-foulers, suggesting that the bromo-substitution on the quinoline ring could be a key feature for potential antifouling activity. frontiersin.org

Furthermore, the carboxylic acid group at the 8-position could influence the compound's solubility and its ability to interact with surfaces and biological membranes, which are important factors in the performance of an antifouling agent. The herbicidal activity reported for 8-quinolinecarboxylic acid further suggests a potential for broader biocidal effects that could be harnessed for antifouling purposes. sigmaaldrich.com

A study on the antibacterial activity of 8-hydroxyquinoline derivatives against various bacteria, including the marine bacterium Vibrio parahaemolyticus, provides insight into the potential of substituted quinolines to inhibit marine biofilm formation. nih.gov The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating higher potency. The data from this study on related quinoline compounds can serve as a valuable reference for the potential efficacy of other quinoline derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of selected 8-Hydroxyquinoline Derivatives against various bacterial strains.

Compound E. coli (ATCC35218) S. aureus (ATCC29213) V. parahaemolyticus (ATCC17802) P. aeruginosa (ATCC27853)
8-hydroxyquinoline derivative (5) - 10⁻⁶ mg/mL 10⁻⁶ mg/mL -
Penicillin G (Standard) - 10⁻³ mg/mL - -

Data sourced from a study on the antibacterial properties of novel 8-hydroxyquinoline derivatives. nih.gov

The data in Table 1 demonstrates that certain 8-hydroxyquinoline derivatives exhibit potent antibacterial activity, in some cases significantly exceeding that of the standard antibiotic Penicillin G, particularly against the marine bacterium Vibrio parahaemolyticus. nih.gov This is highly relevant in the context of antifouling, as Vibrio species are often implicated in the initial stages of biofilm formation on submerged surfaces. While this data is for structurally related compounds and not this compound itself, it underscores the potential of the quinoline scaffold as a platform for the development of effective antifouling agents. The exploration of various substitutions on the quinoline ring, including halogenation and the placement of carboxylic acid groups, remains a promising avenue for the discovery of novel, environmentally acceptable antifouling solutions.

Applications in Materials Science and Industrial Chemistry

Building Blocks for Complex Organic Molecules

7-Bromoquinoline-8-carboxylic acid serves as a versatile foundational structure for the synthesis of more intricate organic molecules. The presence of two distinct and reactive functional groups—the carboxylic acid and the bromo group—on a rigid heterocyclic scaffold allows for stepwise and selective chemical modifications. This dual functionality enables its incorporation into larger, multi-component molecular architectures.

The general utility of carboxylic acids as starting points for complex molecule synthesis is well-established. Methodologies such as electrocatalytic decarboxylative cross-coupling reactions, for instance, utilize carboxylic acids to form new carbon-carbon bonds, thereby constructing complex molecular frameworks. In the context of this compound, the quinoline (B57606) core itself is a significant structural motif found in many biologically active compounds, making this molecule a valuable precursor in medicinal chemistry and drug discovery. The synthesis of various substituted quinolines is a testament to their importance as building blocks for novel compounds with potential pharmacological activities. nih.gov

Reagents in Diverse Chemical Transformations

The chemical reactivity of this compound allows it to function as a key reagent in a variety of chemical transformations. The two primary reactive sites, the carboxylic acid group and the carbon-bromine bond, can be independently targeted to yield a wide array of derivatives.

The carboxylic acid group at the 8-position can undergo a range of classic transformations. jackwestin.comlibretexts.orglibretexts.org These include:

Amide formation: Reaction with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC), yields the corresponding amides. libretexts.orgkhanacademy.org This is a fundamental transformation for creating peptide-like structures or modifying the molecule's solubility and binding properties.

Esterification: Acid-catalyzed reaction with alcohols results in the formation of esters. libretexts.org This is useful for protecting the carboxylic acid group or for creating derivatives with different physical and chemical properties.

Conversion to acid chlorides: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives under milder conditions. libretexts.orglibretexts.org

The bromine atom at the 7-position offers another avenue for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions. mdpi.comyoutube.com Reactions such as the Suzuki-Miyaura coupling allow for the formation of a new carbon-carbon bond by coupling the quinoline core with various boronic acids. researchgate.netmdpi.com This enables the introduction of a wide range of aryl or alkyl substituents at this position, significantly expanding the molecular diversity that can be achieved from this single reagent.

Chelation Chemistry and Metal Complexation

Quinoline derivatives, particularly those with a functional group at the 8-position, are renowned for their ability to act as chelating agents, forming stable complexes with a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the 8-substituent can together form a "bite" that coordinates with a metal center. 8-Hydroxyquinoline (B1678124) is a classic example of such a bidentate ligand, forming stable and often colorful complexes with numerous metals. researchgate.netbeilstein-journals.org

This compound shares this crucial structural motif. The quinoline nitrogen and the carboxylic acid group are perfectly positioned to act as a bidentate chelating ligand. Upon deprotonation, the carboxylate group's oxygen and the quinoline's nitrogen can coordinate with a metal ion to form a stable five-membered ring. The ability of such compounds to form metal complexes is fundamental to their application in various areas, from analytical chemistry to the development of new materials with specific electronic or magnetic properties. The formation of metal complexes with 8-hydroxyquinoline derivatives has been shown to be influenced by the stoichiometry of the metal to ligand ratio, often resulting in complexes with distinct geometries, such as square-planar or octahedral. researchgate.net

Table 1: Comparison of Related Chelating Agents

Compound Name Chelating Atoms Potential Applications of Metal Complexes
8-Hydroxyquinoline Nitrogen, Oxygen Analytical reagents, OLEDs, antimicrobial agents
This compound Nitrogen, Oxygen Precursors for functional materials, catalysis

Development of Specialty Chemicals and Materials

The structural rigidity and functional handles of this compound make it an attractive building block for the development of advanced specialty materials. One of the most promising areas is in the creation of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

MOFs are constructed from metal ions or clusters linked together by organic molecules, known as linkers. bldpharm.comnih.gov Carboxylic acids are among the most common functional groups used on these organic linkers due to their ability to form strong, stable bonds with metal centers. bldpharm.com The rigid structure of the quinoline core in this compound could be exploited to create MOFs with well-defined and permanent porosity, which are highly sought after for applications in gas storage, separation, and catalysis. nih.gov

Similarly, COFs are porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. A recent study demonstrated the synthesis of a quinolinecarboxylic acid-linked COF via a one-pot reaction, which exhibited high stability and excellent adsorption capacity for various pollutants. youtube.com While this study did not use the 7-bromo derivative specifically, it highlights the immense potential of quinoline carboxylic acids in the design of functional porous materials. The bromine atom on this compound could serve as a site for post-synthetic modification within such a framework, allowing for the fine-tuning of the material's properties after its initial construction.

Nonlinear Optical (NLO) Properties of Quinoline Derivatives

Materials with nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics, including optical data storage and telecommunications. libretexts.orgsigmaaldrich.com Organic molecules, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, often exhibit significant NLO responses. nih.gov

Quinoline and its derivatives are a class of compounds that have been extensively studied for their NLO properties. nih.govsigmaaldrich.com The quinoline ring system can act as an electron-accepting moiety, and by attaching electron-donating groups to the ring, it is possible to create molecules with a significant intramolecular charge transfer character, which is a key requirement for a high NLO response. nih.gov

This compound is a promising precursor for the synthesis of NLO-active materials. The bromo and carboxylic acid groups can be chemically modified to introduce suitable donor and acceptor substituents. For example, the bromine atom can be replaced with an electron-donating group via a cross-coupling reaction, while the carboxylic acid can be converted into a strong electron-accepting group. This strategic functionalization can lead to the creation of novel quinoline-based chromophores with tailored NLO properties. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various quinoline derivatives, guiding the design and synthesis of new materials with enhanced performance. jackwestin.comlibretexts.org

Table 2: Key Molecular Features for NLO Activity

Feature Role in Enhancing NLO Properties Example of Implementation
π-Conjugated System Facilitates electron delocalization The quinoline ring itself provides a conjugated system.
Electron Donor Group Pushes electron density into the π-system Can be introduced by replacing the bromine atom.
Electron Acceptor Group Pulls electron density from the π-system The carboxylic acid can be modified to be a stronger acceptor.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromoquinoline-8-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves direct oxidation of substituted methylquinoline precursors. For example, 8-methylquinoline derivatives can be oxidized using nitric acid in the presence of sulfuric acid and a heavy metal catalyst (e.g., Cu or V) under reflux . Key parameters to optimize include:

  • Catalyst concentration : Higher catalyst loadings may improve yield but risk side reactions.
  • Temperature : Controlled heating (70–90°C) balances reaction rate and selectivity.
  • Recycling of NOx gases : Critical for minimizing environmental impact and cost .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using 1H NMR^1 \text{H NMR} (e.g., aromatic proton shifts at δ 8.5–9.0 ppm) and elemental analysis .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR to confirm the carboxylic acid (–COOH) and bromoquinoline moieties. For example, IR should show a strong C=O stretch near 1700 cm1^{-1} .
  • Chromatography : HPLC with UV detection (λ ~250–300 nm) ensures purity >95%.
  • Elemental Analysis : Match experimental C, H, N, and Br percentages to theoretical values (e.g., C10H6BrNO2_{10} \text{H}_6\text{BrNO}_2: C 45.49%, H 2.29%, Br 30.25%) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal.
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Validation : Replicate studies under identical conditions (e.g., solvent, pH, temperature) and compare results. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences. Use ≥3 biological replicates to ensure reproducibility .
  • Mechanistic Studies : Probe interactions via molecular docking (e.g., binding to bacterial DNA gyrase) or isothermal titration calorimetry (ITC) to confirm target engagement .

Q. What strategies can improve the solubility of this compound in aqueous media for in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use ethanol-water mixtures (e.g., 20% v/v ethanol) to enhance solubility while maintaining biocompatibility .
  • pH Adjustment : Deprotonate the carboxylic acid group at pH > pKa (~2.5–3.0) to form a water-soluble carboxylate salt .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric micelles to improve bioavailability .

Q. How can computational methods guide the design of this compound analogs with enhanced properties?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify optimal substituent positions for binding .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic profiles (e.g., logP, bioavailability) to prioritize analogs .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

  • Guidelines :

  • Detailed Synthesis Protocols : Specify catalyst amounts, reaction times, and purification steps (e.g., column chromatography with silica gel, eluent ratios) .
  • Data Archiving : Deposit raw spectral data (NMR, HPLC) in supplemental files with metadata (e.g., solvent, instrument model) .
  • Critical Parameter Reporting : Highlight variables that significantly impact outcomes (e.g., temperature sensitivity in oxidation reactions) .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Guidelines :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} values.
  • Error Analysis : Report confidence intervals (e.g., 95% CI) and use bootstrapping for small sample sizes .
  • Outlier Detection : Apply Grubbs’ test or ROUT method to identify and justify exclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromoquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.